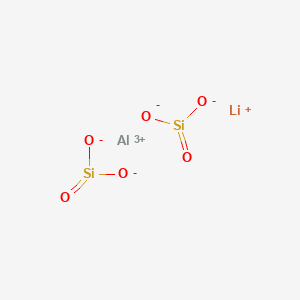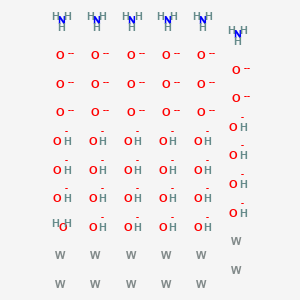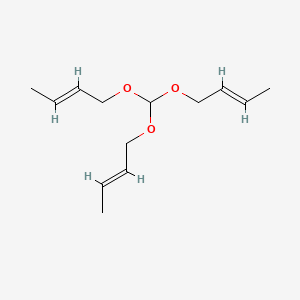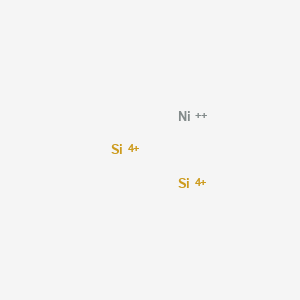
锂辉石
描述
Spodumene, with the chemical formula AlLi(SiO3)2, is a pyroxene mineral consisting of lithium aluminium inosilicate. It is a commercially significant source of lithium, which is widely used in various industries. Spodumene occurs in lithium-rich granite pegmatites and aplites and is found in various colors, including colorless, yellowish, purplish, lilac, yellowish-green, and emerald-green .
科学研究应用
Spodumene has numerous scientific research applications. It is a vital source of lithium for batteries, ceramics, and other industrial applications. Additionally, spodumene is used as a raw material for producing lithium carbonate, which is used in the treatment of bipolar disorder and other psychiatric conditions. The mineral’s thermoluminescent properties make it useful in ionizing radiation dosimetry.
作用机制
Target of Action
Spodumene, a lithium aluminum inosilicate mineral, is primarily targeted for its high lithium content . Lithium is a highly sought-after metal due to its properties such as high reactivity, flammability, and electrochemical potential . It is used in various industries, including the manufacture of batteries for electrical appliances such as cars, portable devices, or energy storage systems .
Mode of Action
Spodumene’s interaction with its targets primarily involves the extraction of lithium. The most commonly used method for this is flotation . This process faces significant challenges due to low collector recoveries and similarity in the surface characteristics of the minerals, which make the effective separation of this valuable mineral difficult .
Biochemical Pathways
The extraction of lithium from spodumene involves several steps, including the conversion of α-spodumene to β-spodumene through heat treatment . This transformation is crucial for the subsequent lithium extraction process.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of spodumene, we can discuss its “mineral kinetics” or how it behaves under different conditions. For instance, the transformation of α-spodumene to β-spodumene is temperature-dependent, with full transformation achieved at temperatures between 975 °C and 1000 °C .
Result of Action
The primary result of spodumene’s action is the extraction of lithium. The efficiency of this extraction is influenced by several factors, including the specific method used and the characteristics of the spodumene itself . For instance, the flotation method faces challenges due to low collector recoveries .
Action Environment
The action of spodumene is influenced by various environmental factors. For instance, the temperature plays a crucial role in the transformation of α-spodumene to β-spodumene . Additionally, the presence of certain metal ions can affect the adsorption of the collector at the surface of the mineral, influencing the efficiency of the flotation process .
准备方法
Synthetic Routes and Reaction Conditions: Spodumene can be synthesized through various methods, including solid-state reactions and sol-gel methods. One innovative approach involves using whey protein as a chelating agent in the sol-gel method. This eco-friendly method reduces production costs and environmental pollution. The process involves forming stable colloidal solutions containing inorganic precursors, which undergo gelation and thermal treatment to promote crystallization. The material is subjected to thermal treatments exceeding 800°C, leading to the crystallization of β-spodumene at 1000°C .
Industrial Production Methods: Industrial production of spodumene typically involves mining lithium-rich pegmatites. The ore is concentrated using flotation processes to yield a product with a high lithium content. The conversion of α-spodumene to β-spodumene is performed in rotary kilns at temperatures around 1050°C. The β-spodumene is then subjected to leaching treatments with sulfuric acid to extract lithium .
化学反应分析
Types of Reactions: Spodumene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of α-spodumene to β-spodumene at high temperatures. Additionally, spodumene reacts with sodium carbonate to form lithium carbonate, which is a crucial step in lithium extraction .
Common Reagents and Conditions: Common reagents used in reactions involving spodumene include sodium carbonate and sulfuric acid. The conversion of α-spodumene to β-spodumene requires temperatures above 900°C. The extraction of lithium from spodumene involves leaching with sulfuric acid at elevated temperatures .
Major Products Formed: The major products formed from reactions involving spodumene include lithium carbonate and β-spodumene. Lithium carbonate is a valuable compound used in various applications, including the production of lithium-ion batteries .
相似化合物的比较
Similar Compounds: Similar compounds to spodumene include lepidolite, petalite, and eucryptite. These minerals also contain lithium and are used as sources of lithium in various applications .
Uniqueness: Spodumene is unique due to its high lithium content and the efficiency of lithium extraction from this mineral. It offers a theoretical lithium oxide content of 8%, making it one of the most critical minerals for lithium production .
属性
IUPAC Name |
aluminum;lithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWCVNCHLKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLiO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926631 | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1302-37-0, 12068-40-5, 12646-13-8 | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium lithium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)







